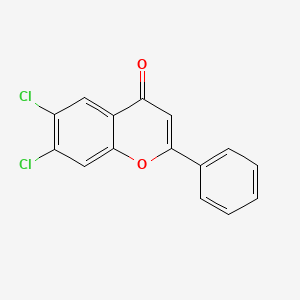
6,7-Dichloroflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloroflavone is a synthetic flavonoid compound characterized by the presence of chlorine atoms at the 6 and 7 positions of the flavone structure. Flavones are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroflavone typically involves the chlorination of flavone precursors. One common method includes the reaction of flavone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6 and 7 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloroflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert this compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, leading to the formation of various substituted flavones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroflavones.
Substitution: Substituted flavones with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Investigated for its antifungal and antimicrobial properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The biological effects of 6,7-Dichloroflavone are primarily attributed to its interaction with cellular targets such as enzymes and receptors. The compound can inhibit oxidative stress by scavenging free radicals and modulating signaling pathways involved in inflammation and cell proliferation. It also interacts with lipid membranes, altering their fluidity and affecting cellular functions .
Comparison with Similar Compounds
6,8-Dichloroflavone: Another chlorinated flavone with similar biological activities.
2-Chloroflavone: Known for its inhibitory activity on aldose reductase.
4′-Methylflavone: Exhibits antifungal properties
Uniqueness: 6,7-Dichloroflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective chlorination at the 6 and 7 positions enhances its reactivity and potential therapeutic applications compared to other flavones .
Properties
CAS No. |
288400-98-6 |
|---|---|
Molecular Formula |
C15H8Cl2O2 |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
6,7-dichloro-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-11-6-10-13(18)8-14(9-4-2-1-3-5-9)19-15(10)7-12(11)17/h1-8H |
InChI Key |
ZHOKHUPIQOYNLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


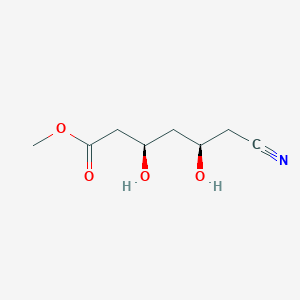
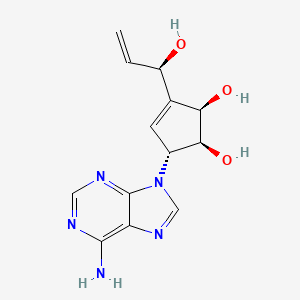
![1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one](/img/structure/B11834155.png)
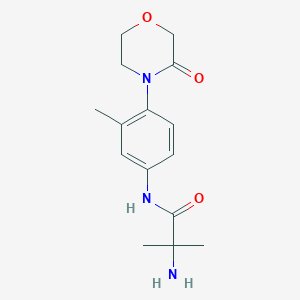
![tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B11834172.png)
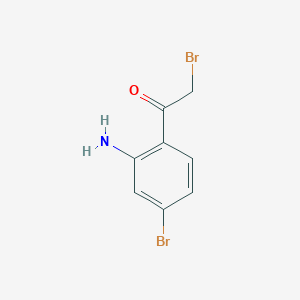

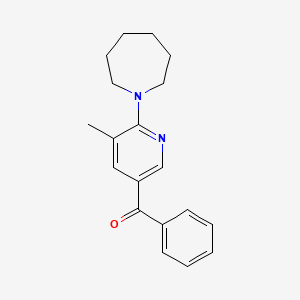
![[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid](/img/structure/B11834212.png)
![(R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B11834219.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate](/img/structure/B11834234.png)
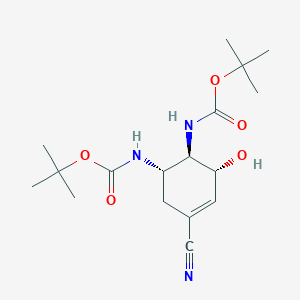
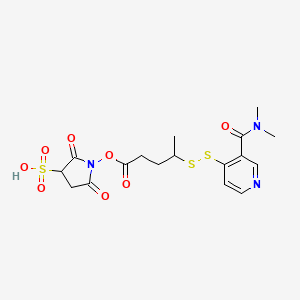
![2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11834248.png)
